molecular formula C19H18N2O2 B11361188 N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361188
M. Wt: 306.4 g/mol
InChI Key: ZONGFVRVETVUMH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings substituted with methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylamine with 4-methylbenzoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(2,5-dimethylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at specific positions can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-5-8-15(9-6-12)18-11-17(21-23-18)19(22)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,22)

InChI Key

ZONGFVRVETVUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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